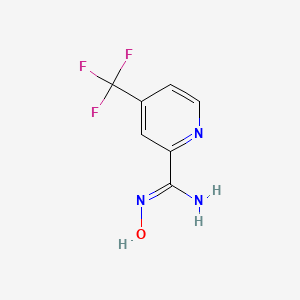
N-Hydroxy-4-(trifluoromethyl)picolinimidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-(trifluoromethyl)picolinimidamide typically involves the reaction of 4-(trifluoromethyl)picolinic acid with hydroxylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as carbodiimide to facilitate the formation of the imidamide structure .
Industrial Production Methods
化学反応の分析
Types of Reactions
N-Hydroxy-4-(trifluoromethyl)picolinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidamide group to amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include oxides, amine derivatives, and substituted picolinimidamides, depending on the specific reaction conditions and reagents used .
科学的研究の応用
N-Hydroxy-4-(trifluoromethyl)picolinimidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-Hydroxy-4-(trifluoromethyl)picolinimidamide involves its interaction with specific molecular targets. The hydroxyl group and the trifluoromethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
- 4-(Trifluoromethyl)picolinic acid
- N-Hydroxy-4-methylpicolinimidamide
- N-Hydroxy-4-chloropicolinimidamide
Uniqueness
N-Hydroxy-4-(trifluoromethyl)picolinimidamide is unique due to the presence of both the hydroxyl and trifluoromethyl groups, which confer distinct chemical properties and reactivity.
特性
分子式 |
C7H6F3N3O |
|---|---|
分子量 |
205.14 g/mol |
IUPAC名 |
N'-hydroxy-4-(trifluoromethyl)pyridine-2-carboximidamide |
InChI |
InChI=1S/C7H6F3N3O/c8-7(9,10)4-1-2-12-5(3-4)6(11)13-14/h1-3,14H,(H2,11,13) |
InChIキー |
CDINOYSSYODWGB-UHFFFAOYSA-N |
異性体SMILES |
C1=CN=C(C=C1C(F)(F)F)/C(=N/O)/N |
正規SMILES |
C1=CN=C(C=C1C(F)(F)F)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



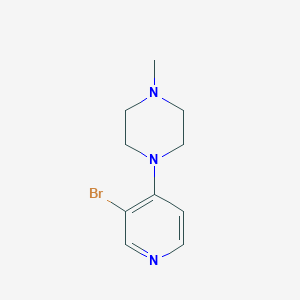
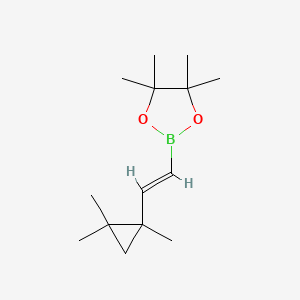
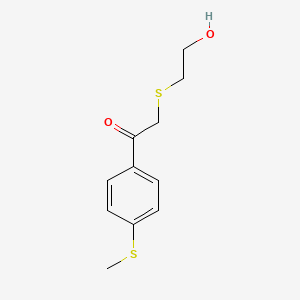
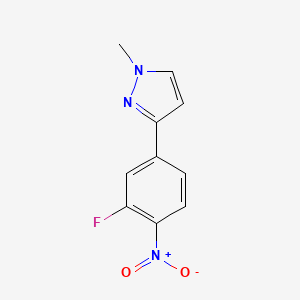
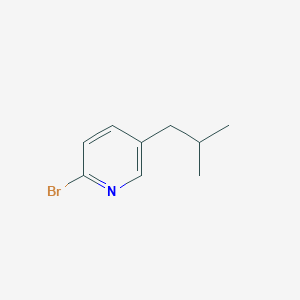
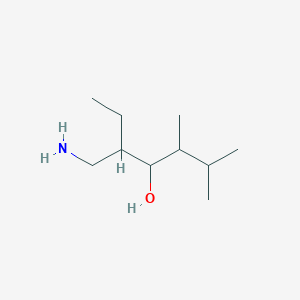
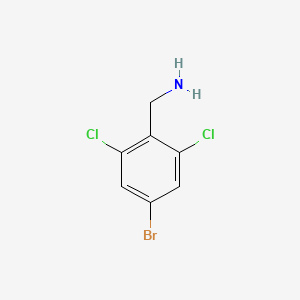
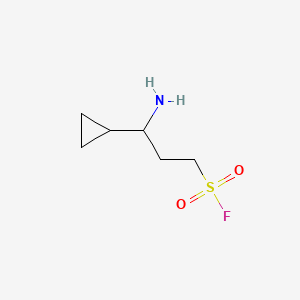
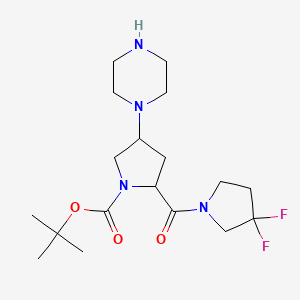
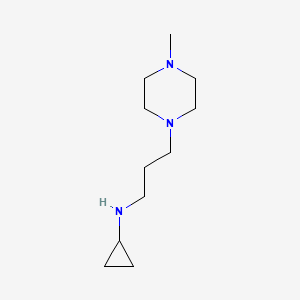
![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)
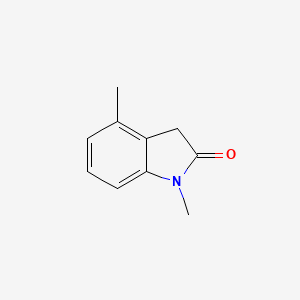
![4-[(3aR,4R,6R,6aR)-6-(6-amino-8-bromopurin-9-yl)-2,2-dimethyl-tetrahydrofuro[3,4-d][1,3]dioxol-4-ylmethoxymethyl]benzonitrile](/img/structure/B13648998.png)
